molecular formula C16H15NO2 B228269 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one

5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one

Cat. No. B228269
M. Wt: 253.29 g/mol
InChI Key: MLVMKZLLYAZXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in scientific research. This compound has a unique chemical structure that makes it a promising candidate for studying the mechanism of action and biochemical and physiological effects of cannabinoids.

Mechanism of Action

5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. This receptor is primarily located in the brain and is responsible for regulating various physiological processes such as pain, appetite, and mood. By binding to this receptor, 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one can modulate the activity of neurotransmitters such as dopamine and serotonin, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one has been found to produce a range of biochemical and physiological effects in animal models. These effects include increased locomotor activity, altered pain perception, and changes in body temperature and heart rate. Additionally, 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one has been found to produce anxiolytic and antidepressant effects, making it a potential candidate for developing new therapies for anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one in lab experiments is its high potency and selectivity for the cannabinoid receptors. This makes it a valuable tool for studying the mechanism of action of cannabinoids and developing new therapies for various medical conditions. However, one limitation of using 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one is its potential for producing adverse effects in animal models, such as hypothermia and respiratory depression. Therefore, careful dosing and monitoring are required when using this compound in lab experiments.

Future Directions

There are several future directions for research on 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one. One area of interest is the development of new therapies for anxiety and depression based on the anxiolytic and antidepressant effects of this compound. Additionally, researchers are interested in studying the long-term effects of 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one on brain function and behavior, as well as its potential for producing addiction and dependence. Finally, there is a need for further research on the safety and efficacy of 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one in human subjects, in order to determine its potential as a therapeutic agent.

Synthesis Methods

5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one can be synthesized by reacting 5-methyl-3-(4-methyl-benzyl)-1,3-benzoxazole-2,4-dione with a suitable reagent such as dimethylaminoborane. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one has been extensively studied for its potential applications in scientific research. This compound has been found to interact with the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as pain, appetite, and mood. By studying the interaction of 5-Methyl-3-(4-methyl-benzyl)-3H-benzooxazol-2-one with these receptors, researchers can gain a better understanding of the mechanism of action of cannabinoids and develop new therapies for various medical conditions.

properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-methyl-3-[(4-methylphenyl)methyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H15NO2/c1-11-3-6-13(7-4-11)10-17-14-9-12(2)5-8-15(14)19-16(17)18/h3-9H,10H2,1-2H3

InChI Key

MLVMKZLLYAZXOW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O

Origin of Product

United States

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